2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of ethanolamine, where the amino group is substituted with a pyridin-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxaldehyde, while reduction could produce more saturated amines.
Scientific Research Applications
2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminopyridin-3-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: This compound contains a pyridine ring and an amino group but differs in its ester functionality
Uniqueness
2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol is unique due to its combination of a pyridine ring and an ethanolamine backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-pyridin-3-ylethylamino)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-8(11-5-6-12)9-3-2-4-10-7-9/h2-4,7-8,11-12H,5-6H2,1H3 |
InChI Key |
RRJHTTVGIGLRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCO |
Origin of Product |
United States |
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